N-(3-Bromophenyl)phthalimide CAS number and properties
N-(3-Bromophenyl)phthalimide CAS number and properties
An In-Depth Technical Guide to N-(3-Bromophenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide scaffold is a cornerstone in modern medicinal chemistry and organic synthesis.[1] Representing a class of bicyclic nonaromatic nitrogen heterocyles, these structures are recognized for their synthetic versatility and presence in a wide array of biologically active compounds.[1] Phthalimide derivatives are integral to the development of pharmaceuticals with applications ranging from anti-inflammatory and analgesic to antimicrobial and antitumor agents.[2] This guide focuses on a specific, valuable derivative: N-(3-Bromophenyl)phthalimide.
N-(3-Bromophenyl)phthalimide is a halogenated aryl phthalimide that serves as a crucial intermediate and building block in the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring at the meta position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular architectures. Understanding the properties, synthesis, and potential applications of this compound is essential for researchers aiming to leverage its unique chemical characteristics in drug discovery and materials science.
Core Properties of N-(3-Bromophenyl)phthalimide
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(3-Bromophenyl)phthalimide are summarized below.
| Property | Value | Source |
| CAS Number | 19357-22-3 | [3] |
| Molecular Formula | C₁₄H₈BrNO₂ | [3] |
| Molecular Weight | 302.12 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 148-150 °C | [3] |
| IUPAC Name | 2-(3-Bromophenyl)isoindole-1,3-dione | [3] |
| Synonyms | N-(m-Bromophenyl)phthalimide, 2-(3-Bromophenyl)isoindoline-1,3-dione | [3] |
Synthesis of N-(3-Bromophenyl)phthalimide
Mechanistic Rationale
The synthesis of N-aryl phthalimides is traditionally achieved through the condensation reaction between phthalic anhydride and an appropriate aniline derivative.[1][4] This reaction is a classic example of nucleophilic acyl substitution followed by dehydration. The primary amine of the 3-bromoaniline acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating in the presence of a dehydrating agent or under azeotropic conditions promotes an intramolecular cyclization via a second nucleophilic attack by the newly formed amide nitrogen onto the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring.
Experimental Protocol: Dehydrative Condensation
This protocol is a standard and effective method for the synthesis of N-aryl phthalimides from phthalic anhydride and the corresponding aniline.
Materials:
-
Phthalic anhydride
-
3-Bromoaniline
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
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Reflux condenser
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Heating mantle
-
Magnetic stirrer
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Büchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 3-bromoaniline.
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to dissolve the reactants upon heating. Acetic acid serves as both a solvent and a catalyst for the dehydration step.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the N-(3-Bromophenyl)phthalimide product will precipitate out of the solution.
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Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove residual acetic acid and unreacted starting materials.
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Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any remaining solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-Bromophenyl)phthalimide.
Applications in Research and Drug Development
The phthalimide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities.[5] These activities include anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[2]
N-(3-Bromophenyl)phthalimide is a valuable building block for several key reasons:
-
Intermediate for Lead Compound Synthesis: The aryl bromide functionality is a versatile anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of various substituents to the phenyl ring, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
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Modulation of Pharmacological Activity: The electronic properties of the bromophenyl group can influence the overall biological activity of the final molecule. Halogen atoms are known to modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
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Precursor to Bioactive Molecules: Phthalimide derivatives themselves have demonstrated significant biological potential. For instance, they have been investigated as anti-inflammatory agents by inhibiting the overproduction of nitric oxide (NO) and suppressing pro-inflammatory cytokines.[6] Other studies have explored their potential as antimicrobial and antimalarial agents.[7] While specific studies on N-(3-Bromophenyl)phthalimide are limited, its structural similarity to other bioactive N-aryl phthalimides suggests its potential as a precursor for developing new therapeutic agents in these areas.[1][8]
Potential Therapeutic Pathways
While no specific signaling pathway has been definitively elucidated for N-(3-Bromophenyl)phthalimide itself, related phthalimide analogs are known to exert anti-inflammatory effects by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
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